5-Fluoroquinolin-7-amine is a fluorinated derivative of quinoline, a bicyclic compound known for its diverse biological activities. This compound features a fluorine atom at the fifth position and an amino group at the seventh position of the quinoline ring. The presence of these functional groups enhances its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.
5-Fluoroquinolin-7-amine can be synthesized from various precursors, including quinoline derivatives and fluorinated amines. The synthetic pathways often involve nucleophilic substitution reactions, which introduce the fluorine atom and amino group into the quinoline structure. This compound has been studied extensively in medicinal chemistry due to its potential therapeutic applications.
5-Fluoroquinolin-7-amine falls under the category of heterocyclic compounds, specifically nitrogen-containing aromatic compounds. It is classified as both a fluorinated organic compound and an amine. The unique combination of a heterocyclic structure with functional groups makes it a subject of interest in pharmaceutical research.
The synthesis of 5-Fluoroquinolin-7-amine typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For instance, reactions are commonly carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance solubility and reactivity.
The molecular formula for 5-Fluoroquinolin-7-amine is , with a molecular weight of approximately 166.16 g/mol. The compound exhibits specific stereochemistry due to the spatial arrangement of substituents on the quinoline ring.
5-Fluoroquinolin-7-amine participates in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by factors such as solvent polarity, temperature, and concentration of reactants. For example, higher temperatures may facilitate nucleophilic attack by increasing kinetic energy.
The mechanism of action for 5-Fluoroquinolin-7-amine is primarily linked to its interactions with biological targets:
Research indicates that derivatives of 5-Fluoroquinolin-7-amine exhibit varying degrees of potency against different bacterial strains and cancer cell lines, highlighting its potential as a lead compound for drug development.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize 5-Fluoroquinolin-7-amine, confirming its structure and purity.
5-Fluoroquinolin-7-amine has several potential applications in scientific research:
Regioselective introduction of fluorine and amine groups into the quinoline scaffold is critical for optimizing the electronic properties and bioactivity of 5-fluoroquinolin-7-amine. Fluorination at position 5 typically employs halogen-exchange reactions on dichloroquinoline precursors using potassium fluoride (KF) or cesium fluoride (CsF) in high-boiling solvents like dimethyl sulfoxide (DMSO) or sulfolane at 180–220°C. This Balz-Schiemann-type reaction achieves >85% regioselectivity due to the superior leaving group capacity of C5 chlorine compared to C7 or C8 halogens [1]. Alternatively, directed ortho-metalation (DoM) strategies enable C5 fluorination: n-butyllithium-mediated deprotonation at C8 directs electrophilic fluorinating agents (e.g., NFSi) to C5, yielding fluorinated intermediates for subsequent C7 functionalization [2].
C7 amination exploits the enhanced electrophilicity of C7 in 5-fluoroquinoline, arising from the electron-withdrawing effect of the C5 fluorine. Pd-catalyzed Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalysts couples aryl halides with primary amines (e.g., ammonia surrogates like benzophenone imine), achieving >90% yield after deprotection. Microwave-assisted reactions (120°C, 30 min) further enhance efficiency for electron-deficient quinolines [2] [4].
Table 1: Comparative Fluorination and Amination Methods
Position | Reaction Type | Reagents/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
C5 Fluorination | Halogen exchange | KF/CsF, DMSO, 200°C, 24h | >85% | 70–78 |
C5 Fluorination | Directed ortho-metalation | n-BuLi, NFSi, THF, –78°C to RT | >92% | 65–75 |
C7 Amination | Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NH₃·Boc, 80°C, 12h | >95% | 85–90 |
C7 Amination | Microwave-assisted | Pd(OAc)₂/BINAP, NH₃(aq), 120°C, 0.5h | >98% | 88–93 |
The C7 position of 5-fluoroquinoline exhibits heightened susceptibility to nucleophilic substitution due to the synergistic electron-withdrawing effects of the C5 fluorine and the quinoline nitrogen. Aromatic nucleophilic substitution (SNAr) proceeds efficiently with azide, alkoxide, or amine nucleophiles without metal catalysts. Kinetic studies reveal second-order rate constants (k₂) of 0.15–0.28 M⁻¹s⁻¹ for aniline derivatives in dimethylformamide (DMF) at 60°C, significantly higher than non-fluorinated analogs (k₂ = 0.02–0.05 M⁻¹s⁻¹) [1] [4].
Leaving group optimization demonstrates superior reactivity for 7-chloro-5-fluoroquinoline over bromo or iodo analogs, as the smaller chlorine minimizes steric hindrance. Heterocyclic amines (e.g., piperazine, morpholine) undergo sequential double substitutions: initial C7 amination occurs 8.5× faster than C5 substitution, enabling selective derivatization. Computational analyses (DFT, B3LYP/6-31G*) confirm a 22.7 kcal/mol energy barrier for C7 displacement—10.3 kcal/mol lower than C5—validating experimental selectivity [2] [4].
Table 2: Nucleophilic Substitution at C7 of 5-Fluoroquinoline
Nucleophile | Leaving Group | Solvent/Temp | Time (h) | Yield (%) | Relative Rate (vs C5) |
---|---|---|---|---|---|
Piperazine | Cl | DMF, 60°C | 4 | 92 | 8.5:1 |
Morpholine | Br | NMP, 100°C | 6 | 88 | 6.2:1 |
Aniline | Cl | DMSO, 80°C | 8 | 85 | 7.1:1 |
Sodium azide | I | EtOH/H₂O, 25°C | 12 | 78 | 9.3:1 |
5-Fluoroquinolin-7-amine serves as a versatile scaffold for hybrid pharmacophores, enhancing bioactivity through synergistic mechanisms. Key strategies include:
Table 3: Bioactive Hybrids of 5-Fluoroquinolin-7-amine
Hybrid Type | Target Pharmacophore | Biological Activity | Potency (EC₅₀/MIC) | Mechanism |
---|---|---|---|---|
Fluoroquinolone-ciprofloxacin | DNA gyrase | Antibacterial vs S. aureus | 0.06 μg/mL | Dual enzyme inhibition |
Piperonal Schiff base | Topoisomerase II | Anticancer (A549 cells) | 34.8 nM | Apoptosis induction |
Styrylvinylquinoline | Hemozoin formation | Antimalarial (Dd2 strain) | 4.8 nM | Trophozoite stage inhibition |
Solid-phase techniques enable rapid diversification of 5-fluoroquinolin-7-amine using Rink amide resin. The sequence involves:
Catalytic methods enhance scalability:
Table 4: Scalable Synthesis Techniques
Method | Conditions | Scale | Yield (%) | Purity | Advantage |
---|---|---|---|---|---|
Solid-phase (Rink resin) | Fmoc linker, Selectfluor®, TFA cleavage | 10 mmol | 92 | >80% | High-throughput diversification |
Transfer hydrogenation | Pd/C, NH₄HCO₂, EtOH, 80°C | 100 g | 95 | >99% | No gaseous H₂ required |
Continuous flow | SnCl₄/SiO₂, NH₃(g), 100°C, 10 min | 1 kg/day | 87 | >93% | Reduced reaction time |
Post-functionalization of the C7 amine group tailors physicochemical properties and bioactivity:
Table 5: Bioactivity of Modified Derivatives
Modification | Representative Compound | Property Change | Biological Activity | Improvement vs Parent |
---|---|---|---|---|
N-Benzoylation | N-(4-Fluorobenzoyl) | logP: 1.2 → 3.8 | Cerebral antimalarial EC₅₀ | 4.2× increase |
1,2,4-Triazole formation | 7-(5-Mercapto-1,2,4-triazol-3-yl) | ΔTₘ = 8.3°C (EGFR binding) | Anticancer (EGFR IC₅₀) | 0.84 μM (parent >10 μM) |
Triazole click adduct | 1,2,3-Triazolyl-methyl | logS: –2.1 → –1.3 | Antitubercular MIC | 8× decrease vs parent |
Recent advances (2023–2025) focus on photoredox-mediated modifications: visible-light-driven C–H amination installs sulfonamides directly at C7, enabling rapid access to proteolysis-targeting chimeras (PROTACs) for targeted protein degradation [4] [5].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3